molecular formula C6H12N2 B146144 (Butylamino)acetonitrile CAS No. 3010-04-6

(Butylamino)acetonitrile

Cat. No. B146144
CAS RN: 3010-04-6
M. Wt: 112.17 g/mol
InChI Key: SPMMZKAWNAKPJM-UHFFFAOYSA-N
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Description

“(Butylamino)acetonitrile” is an organic compound with the formula C6H12N2 and a molecular weight of 112.1729 . It is also known by other names such as N-n-Butylaminoacetonitrile and Acetonitrile, (butylamino)- . This compound may be used in the preparation of amides, carbamates, and sulphonamides .


Molecular Structure Analysis

The molecular structure of “(Butylamino)acetonitrile” can be represented by the InChI string: InChI=1S/C6H12N2/c1-2-3-5-8-6-4-7/h8H,2-3,5-6H2,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“(Butylamino)acetonitrile” has a molecular weight of 112.1729 . It has a density of 0.9±0.1 g/cm3 . The boiling point is 205.2±13.0 °C at 760 mmHg . The compound has a vapour pressure of 0.3±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.1±3.0 kJ/mol . The flash point is 77.9±19.8 °C . The index of refraction is 1.428 . The molar refractivity is 33.4±0.3 cm3 . The compound has 2 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .

Scientific Research Applications

1. Analytical Applications in Pharmaceutical Industry

(Butylamino)acetonitrile derivatives, such as Perindopril tert-butylamine, are significant in the pharmaceutical industry. For instance, the evaluation of impurities in Perindopril tert-butylamine tablets was conducted using reversed-phase high-performance liquid chromatographic method (RP-HPLC), highlighting the compound's importance in quality control processes (Medenica et al., 2007).

2. Chemical Properties and Interactions

Research on the excess molar volume of binary mixtures of acetonitrile with amines, including derivatives of (butylamino)acetonitrile, provides insights into the chemical properties and interactions in non-electrolyte solutions (Torres & Francesconi, 2003). Additionally, the study of neighbouring carboxylate group participation in ester aminolysis in non-hydroxylic solvents also provides valuable information on the chemical behavior of (butylamino)acetonitrile derivatives (Guanti et al., 1978).

3. Application in Synthesis and Material Science

(Butylamino)acetonitrile derivatives are utilized in the synthesis of various compounds. For example, derivatives of cis‐NPCl2(NSOCl)2 involving butylamino derivatives highlight the compound's versatility in creating new chemical entities (Berg et al., 2010). The synthesis and investigation of synthetic antioxidants in edible oils also involve (butylamino)acetonitrile derivatives, indicating their importance in food chemistry (Delgado-Zamarreño et al., 2007).

4. Photobiological Studies

Photoamination studies involving (butylamino)acetonitrile derivatives demonstrate their application in photobiological research, expanding our understanding of chemical reactions under light exposure (Tajima et al., 2001).

5. Environmental and Biochemical Research

Research on the degradation of acetonitrile by Pseudomonas putida includes studying (butylamino)acetonitrile derivatives. This research is crucial in understanding the environmental and biochemical processes involving these compounds (Nawaz et al., 1989).

6. Interaction with Lanthanides

Studies on the complexing ability of the trifluoromethanesulfonate complexes of the heavier lanthanides towards n-butylamine in anhydrous acetonitrile reveal insights into the interactions between (butylamino)acetonitrile derivatives and lanthanides, important for coordination chemistry (Cassol et al., 1997).

Safety And Hazards

“(Butylamino)acetonitrile” is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . The hazard statements include H302 + H312 + H332 - H315 - H319 - H335 . The precautionary statements include P261 - P280 - P301 + P312 - P302 + P352 + P312 - P304 + P340 + P312 - P305 + P351 + P338 .

properties

IUPAC Name

2-(butylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-2-3-5-8-6-4-7/h8H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMMZKAWNAKPJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184186
Record name (Butylamino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Butylamino)acetonitrile

CAS RN

3010-04-6
Record name 2-(Butylamino)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3010-04-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Butylamino)acetonitrile
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Record name 3010-04-6
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Record name (Butylamino)acetonitrile
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Record name (butylamino)acetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
A Banerjee, O Armstrong… - Industrial & Engineering …, 2023 - ACS Publications
Synthesis of nitrogen-containing organic compounds (NOCs), especially higher-order NOCs, is very energy intensive, and traditional methods emit a high amount of CO 2 equivalents …
Number of citations: 0 pubs.acs.org
O KIRINO, H OSHITA, T OISHI, T KATO - Agricultural and Biological …, 1980 - jlc.jst.go.jp
Structure-Activity Study on N-Substituted-aminoacetonitriles Possessing Preventive Activity against Fusarium Diseases* Osamu KIR Page 1 Agric. Biol. Chem., 44 (1), 31•`34 , 1980 31 …
Number of citations: 3 jlc.jst.go.jp
O Kirino, H Oshita, T Oishi, T Kato - Agricultural and Biological …, 1980 - academic.oup.com
… The amide, carboxylic acid and alcohol derivatives of N-sec-butylaminoacetonitrile were inactive while those of N-allylaminoacetonitrile showed the potent activity. …
Number of citations: 14 academic.oup.com
HD Moed, M Asscher… - Recueil des Travaux …, 1952 - Wiley Online Library
A description is given of the condensation of amino‐acetonitriles with phenols according to the method of Houben‐Hoesch. The condensations have led to the preparation of a number …
Number of citations: 17 onlinelibrary.wiley.com
LA Andrade, JM Barbosa, MAS Barrozo… - … Journal of Energy …, 2020 - Wiley Online Library
The aim of this study was to investigate the behavior of two distinct microalgae species during solar catalytic pyrolysis and the influence of their chemical composition and the process …
Number of citations: 18 onlinelibrary.wiley.com
E Gianquinto, F Sodano, B Rolando, M Kostrzewa… - Molecules, 2022 - mdpi.com
Cannabinoid type 1 (hCB1) and type 2 (hCB2) receptors are pleiotropic and crucial targets whose signaling contributes to physiological homeostasis and its restoration after injury. …
Number of citations: 1 www.mdpi.com
OD Monera - 1988 - search.proquest.com
The reaction of sodium nitrite with n-octylamine at low pH was compared with that of sodium nitroprusside at high pH. The products were separated and identified by gas …
Number of citations: 3 search.proquest.com
RM Stephenson - Flash Points of Organic and Organometallic …, 1987 - Springer
Flash Points Page 1 Flash Points Boron hydride, CA 19287-45-7: 205.37 (7). Decaborane, CA 17702-41-9: 353.15 (6). C12H2Si Dichlorosilane, CA 4109-96-0: 235.93 (6). Thionyl …
Number of citations: 0 link.springer.com
C Wohlfarth, B Wohlfarth - Refractive Indices of Organic Liquids, 1996 - Springer
Pure Liquids: Extended Data. Part 2 pp. 747 Page 1 Copyright @ Springer Berlin Heidelberg New York London Tokio Hong Kong Barcelona Singapore Landolt Börnstein Electronic …
Number of citations: 4 link.springer.com
OH Syntheses, HC COCH2NH - Springer
Number of citations: 0

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